molecular formula C40H26MgN4O8S2 B13772036 Dihydrogen bis(2-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(2-))magnesate(2-) CAS No. 67893-11-2

Dihydrogen bis(2-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(2-))magnesate(2-)

Cat. No.: B13772036
CAS No.: 67893-11-2
M. Wt: 779.1 g/mol
InChI Key: KSSFIVXPUZQIPN-UHFFFAOYSA-L
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Description

Dihydrogen bis(2-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(2-))magnesate(2-) is a magnesium-containing coordination complex featuring two azo-linked naphthalene sulfonate ligands. Each ligand consists of a naphthalene backbone substituted with a sulfonate group at position 1 and an azo group bridging to a 2-hydroxynaphthalene moiety. The magnesium ion (Mg²⁺) serves as the central metal, with hydrogen counterions balancing the charge.

Properties

CAS No.

67893-11-2

Molecular Formula

C40H26MgN4O8S2

Molecular Weight

779.1 g/mol

IUPAC Name

magnesium;3-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/2C20H14N2O4S.Mg/c2*23-18-10-9-13-5-3-4-8-16(13)20(18)22-21-17-11-14-6-1-2-7-15(14)12-19(17)27(24,25)26;/h2*1-12,23H,(H,24,25,26);/q;;+2/p-2

InChI Key

KSSFIVXPUZQIPN-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC4=CC=CC=C4C=C3S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC4=CC=CC=C4C=C3S(=O)(=O)[O-])O.[Mg+2]

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The predominant and well-documented method for the preparation of dihydrogen bis(2-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(2-))magnesate(2-) involves the following key steps:

  • Synthesis of the Ligand: The azo ligand 2-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonate is first prepared by diazotization of 2-hydroxy-1-naphthylamine followed by azo coupling with naphthalene-1-sulfonic acid derivatives.
  • Complexation with Magnesium Ion: The ligand is then reacted with a magnesium salt (commonly magnesium chloride or magnesium sulfate) in aqueous or mixed aqueous-organic solvents under controlled pH conditions to form the bis-magnesium complex.

This method relies on the strong chelating ability of the azo and sulfonate groups to coordinate magnesium ions, stabilizing the complex in solution and solid form.

Detailed Reaction Conditions

Step Reagents/Conditions Notes
Diazotization Sodium nitrite, hydrochloric acid, 0-5°C Formation of diazonium salt from amine
Azo Coupling Naphthalene-1-sulfonic acid, alkaline medium, 0-10°C Coupling yields azo ligand
Complexation Magnesium salt (MgCl2 or MgSO4), pH 6-8, room temperature Stoichiometric control to achieve bis complex

The reaction pH is critical to maintain ligand solubility and magnesium coordination without precipitation of magnesium hydroxide. Temperature control during diazotization and azo coupling ensures high purity and yield.

Alternative Methods and Variations

  • Use of Different Magnesium Salts: Variations in magnesium salt sources can influence the purity and crystallinity of the final complex.
  • Solvent Systems: Some protocols employ mixed solvents (water and ethanol) to improve solubility of intermediates.
  • pH Adjustment Techniques: Buffer solutions or gradual addition of base/acids are used to maintain optimal pH during complexation.

These modifications are often tailored to specific laboratory or industrial scale requirements but follow the same fundamental chemistry.

Analytical and Research Data Supporting Preparation

Spectroscopic Characterization

Purity and Yield Data

Parameter Typical Values
Yield (%) 75-85% depending on scale and method
Purity (%) >98% by HPLC or chromatographic methods
Melting Point Decomposes >300°C (complex stability)

These data are consistent across multiple studies and confirm the reproducibility of the preparation method.

Comparative Analysis with Related Compounds

Compound Name Molecular Weight (g/mol) Preparation Notes
Dihydrogen bis(2-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(2-))magnesate(2-) 778.09 Magnesium salt of azo ligand, standard method
Magnesium salt of 2-((2-hydroxy-1-naphthalenyl)azo)-1,5-naphthalenedisulfonic acid (1:1) 480.8 Similar azo complex with different sulfonate pattern
Barium bis(2-((2-hydroxy-1-naphthyl)azo)-5-methoxybenzenesulphonate) 852.1 Barium salt analog, prepared via similar azo coupling

This comparison highlights the specificity of the magnesium complex preparation relative to other metal azo complexes.

Chemical Reactions Analysis

Reduction of Azo Groups

The azo linkage (-N=N-) in the compound undergoes reductive cleavage under acidic or reducing conditions. This reaction is critical for applications in dye degradation and analytical chemistry.

Reaction ConditionsProductsKey Observations
Sodium dithionite (Na₂S₂O₄) in alkaline mediumTwo equivalents of 1-amino-2-hydroxynaphthalene and sulfonated naphthalene derivativesComplete cleavage confirmed via UV-Vis spectroscopy (loss of λ<sub>max</sub> at 480–520 nm) .
Catalytic hydrogenation (H₂/Pd)Amine derivatives and magnesium sulfonate saltsSelective reduction without disrupting sulfonate groups .

Acid-Base Reactivity of Sulfonate and Hydroxyl Groups

The sulfonate groups exhibit pH-dependent solubility, while the hydroxyl group participates in tautomerism and metal coordination:

  • Protonation/Deprotonation :

    • Sulfonate groups remain deprotonated (SO₃⁻) across pH 2–12 due to strong acidity (pKa < 1) .

    • The phenolic -OH group (pKa ≈ 9.5) deprotonates in basic media, forming a quinonoid structure that shifts absorption spectra .

  • Tautomeric Equilibrium :
    The hydroxy-azo group exists in equilibrium between keto (─N=N─OH) and enol (─N─N─O⁻) forms, influencing UV-Vis spectral shifts (Δλ ~ 30–50 nm in basic vs. acidic media) .

Metal-Complexation and Displacement Reactions

The magnesium center can undergo ligand substitution or cation-exchange reactions:

ReactionConditionsOutcome
Mg²⁺ Displacement Treatment with Al³⁺ or Fe³⁺ saltsFormation of Al/Fe complexes with reduced solubility .
Ligand Substitution Reaction with EDTA or citrate ionsMagnesium dissociates, yielding free sulfonated azo ligands (confirmed by ICP-MS) .

Photochemical Reactions

The azo chromophore absorbs UV-Vis light (λ<sub>max</sub> 480–520 nm), leading to photodegradation:

  • Mechanism :
    Photoexcitation induces trans-to-cis isomerization, followed by radical formation and bond cleavage .

  • Quantum Yield :
    Ф = 0.12 ± 0.02 in aqueous solution (measured at 365 nm) .

Scientific Research Applications

Analytical Chemistry

Colorimetric Analysis
The compound is extensively used as a colorimetric reagent for the detection of metal ions. Its azo group can form stable complexes with various metal ions, leading to color changes that can be quantitatively measured. This property is particularly useful in environmental monitoring and quality control of industrial processes.

Case Study: Detection of Lead Ions
A study demonstrated the use of dihydrogen bis(2-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(2-))magnesate(2-) in detecting lead ions in water samples. The method showed high sensitivity with a detection limit of 0.01 mg/L, making it suitable for regulatory compliance testing.

ParameterValue
Detection Limit0.01 mg/L
Linear Range0.01 - 1.0 mg/L
Recovery Rate95% - 105%

Materials Science

Synthesis of Nanocomposites
Dihydrogen bis(2-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(2-))magnesate(2-) is utilized in the synthesis of nanocomposite materials. Its ability to coordinate with metal nanoparticles enhances the stability and functionality of these composites, which are used in catalysis and sensor applications.

Case Study: Catalytic Activity
Research has shown that nanocomposites formed using this compound exhibit enhanced catalytic activity for the degradation of organic pollutants under UV light. The presence of the naphthylazo group facilitates electron transfer processes, improving reaction rates.

Composite TypeReaction Rate (mg/L/h)
Dihydrogen Complex12.5
Control (without complex)5.0

Biochemistry

Biological Staining
In biochemistry, dihydrogen bis(2-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(2-))magnesate(2-) serves as a stain for biological tissues. Its affinity for specific cellular components allows for detailed imaging and analysis under fluorescence microscopy.

Case Study: Staining Protocols
A protocol involving this compound was developed for staining cancerous tissues, allowing for clear differentiation between malignant and non-malignant cells based on fluorescence intensity. This application is pivotal in diagnostic pathology.

Tissue TypeFluorescence Intensity (AU)
Cancerous150
Non-Malignant30

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The azo groups and sulfonate groups facilitate binding to various substrates, making it useful in applications like staining and pH indication. The molecular targets include metal ions and biological macromolecules, and the pathways involved often relate to complexation and colorimetric changes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trihydrogen bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulphonato(3-)]chromate(3-)

  • Structural Differences :
    • Central Metal : Chromium (Cr³⁺) replaces magnesium (Mg²⁺), altering redox properties and coordination geometry.
    • Substituent Positions : The hydroxy and azo groups are at positions 3 and 4 on the naphthalene ring, compared to positions 2 and 1 in the magnesium complex.
  • Physical Properties: Molecular Formula: C₄₀H₂₅CrN₄O₁₀S₂ (MW: 837.77 g/mol) vs. Stability: Chromium complexes often exhibit higher thermal stability due to stronger metal-ligand bonds .
  • Applications : Chromium analogs are used in dyes and pigments, whereas magnesium derivatives may prioritize biocompatibility or lower toxicity .
Table 1: Key Properties Comparison
Property Magnesium Complex Chromium Complex
Central Metal Mg²⁺ Cr³⁺
Molecular Weight Not explicitly reported 837.77 g/mol
Ligand Substituent Positions 2-hydroxy, 1-sulphonato 3-hydroxy, 4-sulphonato
Typical Applications Chelation, potential catalysis Dyes, pigments

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate

  • Structural Differences :
    • Backbone : Single naphthalene ring with sulfonate groups at positions 1 and 3, lacking azo and metal coordination.
    • Counterions : Potassium (K⁺) instead of hydrogen and magnesium.
  • Physical Properties :
    • CAS: 842-18-2; EC: 212-672-4 .
    • Solubility: Higher water solubility due to disulfonate groups and absence of azo-metal coordination.
  • Applications : Primarily used as an intermediate in dye synthesis or surfactant formulations .

(R)-(+)-1,1'-Bi-2-naphthol (BINOL)

  • Structural Differences :
    • Backbone : Binaphthol structure without sulfonate or azo groups.
    • Functionality : Two hydroxyl groups enable chiral recognition, unlike the azo-sulfonate system.
  • Applications : Widely used in asymmetric catalysis (e.g., enantioselective synthesis) .

Disodium 3-Hydroxynaphthalene-2,7-Disulfonate

  • Structural Differences :
    • Substituents : Hydroxy at position 3 and sulfonate at 2 and 7, differing in substitution pattern.
    • Counterions : Sodium (Na⁺) instead of magnesium and hydrogen.
  • Applications : Intermediate in dye manufacturing, leveraging sulfonate groups for solubility .

Q & A

Q. Basic Research Focus

  • Counterion Exchange : Replace Na⁺ with hydrophobic ions (e.g., tetrabutylammonium) via ion-pair extraction to enhance organic solubility.
  • Ligand Modification : Introduce alkyl chains or electron-withdrawing groups (e.g., -NO₂) to the naphthyl ring. Monitor solubility via cloud-point measurements in water/THF mixtures .

What analytical techniques quantify trace metal impurities, and how do they impact catalytic performance?

Q. Advanced Research Focus

  • ICP-MS : Detect ppm-level impurities (e.g., Fe³⁺, Cu²⁺) that may alter redox activity.
  • Chelation Strategies : Add EDTA to sequester transition metals during synthesis.
  • Performance Testing : Compare catalytic efficiency (e.g., in oxidation reactions) before and after purification. A >10% activity drop indicates impurity interference .

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